2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide
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Overview
Description
2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide is an organoselenium compound known for its unique chemical properties and potential applications in various fields. This compound features a benzoselenazolium core, which is a selenium-containing heterocycle, and is substituted with an ethylsulfanyl group and a methyl group. The presence of selenium in its structure imparts distinct reactivity and biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide typically involves the following steps:
Formation of the Benzoselenazolium Core: The initial step involves the synthesis of the benzoselenazolium core. This can be achieved through the reaction of o-aminothiophenol with selenium dioxide in the presence of a suitable oxidizing agent.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. Ethylthiol is reacted with the benzoselenazolium core under basic conditions to form the ethylsulfanyl derivative.
Methylation: The final step involves the methylation of the benzoselenazolium core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the benzoselenazolium core can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenides.
Substitution: The ethylsulfanyl and ethenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines, and electrophiles like alkyl halides, are commonly employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antioxidant and anticancer properties due to the presence of selenium.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of 2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide involves its interaction with biological molecules and cellular pathways. The selenium atom plays a crucial role in its reactivity:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress and inflammation, thereby exerting therapeutic effects.
Molecular Targets: The compound targets cellular components such as proteins and nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzothiazol-3-ium iodide: Similar structure but contains sulfur instead of selenium.
2-[2-(Methylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.
2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium bromide: Similar structure but with bromide as the counterion instead of iodide.
Uniqueness
The presence of selenium in 2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide imparts unique chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable in research and therapeutic applications.
Properties
CAS No. |
61327-96-6 |
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Molecular Formula |
C12H14INSSe |
Molecular Weight |
410.19 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethenyl)-3-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C12H14NSSe.HI/c1-3-14-9-8-12-13(2)10-6-4-5-7-11(10)15-12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
BDPABMVHKLEQDV-UHFFFAOYSA-M |
Canonical SMILES |
CCSC=CC1=[N+](C2=CC=CC=C2[Se]1)C.[I-] |
Origin of Product |
United States |
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